1-(4-fluorophenyl)cyclopropane-1-carbothioamide
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Overview
Description
1-(4-Fluorophenyl)cyclopropane-1-carbothioamide is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further connected to a carbothioamide group
Preparation Methods
The synthesis of 1-(4-fluorophenyl)cyclopropane-1-carbothioamide typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable fluorophenyl halide reacts with the cyclopropane intermediate.
Formation of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be done by reacting the intermediate with a thiocyanate reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(4-Fluorophenyl)cyclopropane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Scientific Research Applications
1-(4-Fluorophenyl)cyclopropane-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)cyclopropane-1-carbothioamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the carbothioamide group can modulate the compound’s reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
1-(4-Fluorophenyl)cyclopropane-1-carbothioamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropane-1-carbothioamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(4-Bromophenyl)cyclopropane-1-carbothioamide: Contains a bromine atom, leading to different chemical and physical properties.
1-(4-Methylphenyl)cyclopropane-1-carbothioamide: The presence of a methyl group can influence its solubility and interaction with biological targets.
Properties
CAS No. |
1076239-17-2 |
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Molecular Formula |
C10H10FNS |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
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